4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid

CAS No.: 1423024-38-7

Cat. No.: VC2988794

Molecular Formula: C8H6Cl2O4S

Molecular Weight: 269.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423024-38-7 |

|---|---|

| Molecular Formula | C8H6Cl2O4S |

| Molecular Weight | 269.1 g/mol |

| IUPAC Name | 4-chloro-3-chlorosulfonyl-5-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | LNXKUHAQOFLUPW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O |

Introduction

Physical and Chemical Properties

Basic Properties

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is characterized by the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂O₄S |

| Molecular Weight | 269.10 g/mol |

| CAS Registry Number | 1423024-38-7 |

| Physical State | Solid |

| SMILES Notation | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O |

| InChI | InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) |

| InChIKey | LNXKUHAQOFLUPW-UHFFFAOYSA-N |

The compound demonstrates typical characteristics of benzoic acid derivatives, with additional reactivity imparted by the chlorosulfonyl group .

Structural Characteristics

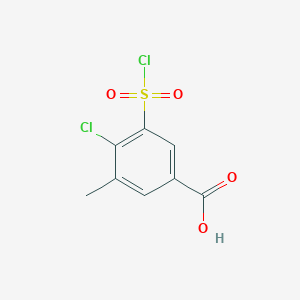

The molecular structure of 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid features a benzene ring with four substituents arranged in a specific pattern:

-

A carboxylic acid group (-COOH) at position 1

-

A chlorine atom at position 4

-

A chlorosulfonyl group (-SO₂Cl) at position 3

-

A methyl group (-CH₃) at position 5

This arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity profile. The presence of electron-withdrawing groups (chlorine and chlorosulfonyl) and an electron-donating group (methyl) creates an interesting electronic distribution within the molecule .

Predicted Properties

Spectroscopic Properties

Based on analytical data for related compounds, 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is expected to exhibit characteristic spectroscopic features. Mass spectrometry analysis would typically show a molecular ion peak corresponding to its molecular weight of 269.10 g/mol, with characteristic isotope patterns due to the presence of two chlorine atoms .

Collision Cross Section Data

Collision cross section (CCS) measurements provide important information about the three-dimensional structure and conformational properties of molecules. Predicted CCS values for 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid with various adducts are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 268.94365 | 153.2 |

| [M+Na]⁺ | 290.92559 | 165.9 |

| [M+NH₄]⁺ | 285.97019 | 160.3 |

| [M+K]⁺ | 306.89953 | 159.2 |

| [M-H]⁻ | 266.92909 | 152.7 |

| [M+Na-2H]⁻ | 288.91104 | 157.4 |

| [M]⁺ | 267.93582 | 155.8 |

| [M]⁻ | 267.93692 | 155.8 |

These values are useful for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry .

Synthesis and Preparation

The synthesis of 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid typically involves a chlorosulfonation reaction of 4-chloro-5-methylbenzoic acid using chlorosulfonic acid as both reagent and solvent. Based on synthetic procedures for similar compounds, a general synthesis route can be outlined as follows:

-

4-Chloro-5-methylbenzoic acid is combined with excess chlorosulfonic acid

-

The mixture is heated at approximately 130-140°C for several hours

-

After cooling, the reaction mixture is carefully added to crushed ice to decompose excess chlorosulfonic acid

-

The precipitated product is collected by filtration, washed with water, and dissolved in ether

-

The ethereal solution is washed with water, dried over a drying agent (such as calcium chloride), and the solvent is removed by distillation to yield the final product

This synthetic approach is similar to the method described for related compounds such as 4-chloro-3-(chlorosulfonyl)benzoic acid, which has been used as an intermediate in pharmaceutical synthesis .

Chemical Reactivity

General Reactivity

The chemical behavior of 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is largely dominated by the high reactivity of the chlorosulfonyl (-SO₂Cl) group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions

The compound can participate in several important reactions:

-

Ester Formation: The carboxylic acid group can undergo esterification reactions with alcohols under acidic conditions

-

Reduction Reactions: The chlorosulfonyl group can be reduced to various sulfur-containing functional groups such as thiols or sulfides

-

Hydrolysis: Under basic or acidic aqueous conditions, the chlorosulfonyl group can hydrolyze to form a sulfonic acid

Applications

Synthetic Intermediate

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid serves as a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its reactive functional groups allow for selective transformations, making it useful in multistep synthesis protocols.

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid can be accomplished using various spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR would show signals for the aromatic protons (typically in the range of 7-8 ppm) and the methyl group (around 2-2.5 ppm). ¹³C NMR would reveal the characteristic signals for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Expected to show characteristic absorption bands for the carboxylic acid group (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹), sulfone group (S=O stretches around 1350-1150 cm⁻¹), and aromatic C-H stretching and bending vibrations.

-

Mass Spectrometry: Would provide the molecular weight confirmation and fragmentation pattern characteristic of the structure.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid have been reported and studied. These include:

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid | 1341830-84-9 | C₈H₆Cl₂O₄S | Positional isomer with different arrangement of substituents |

| 4-Chloro-3-(fluorosulfonyl)-5-methylbenzoic acid | N/A | C₈H₆ClFO₄S | Contains fluorosulfonyl instead of chlorosulfonyl group |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 | C₇H₄Cl₂O₄S | Lacks the methyl group at position 5 |

| 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid | 22892-95-1 | C₇H₃Cl₂NO₆S | Contains nitro group instead of methyl group |

These structural analogs exhibit similar general properties but may differ in their specific reactivity patterns and applications .

Functional Comparison

The reactivity and properties of these related compounds can be compared based on their functional group modifications:

-

Chlorosulfonyl vs. Fluorosulfonyl: Fluorosulfonyl derivatives generally exhibit enhanced reactivity in nucleophilic substitution reactions compared to chlorosulfonyl analogs due to the greater electronegativity of fluorine.

-

Methyl vs. Nitro Substitution: Compounds with nitro substituents typically demonstrate different electronic properties compared to methyl-substituted analogs. Nitro groups are strongly electron-withdrawing, while methyl groups are weakly electron-donating, leading to distinct reactivity patterns.

-

Positional Isomers: The relative positions of substituents on the aromatic ring influence the electronic distribution, affecting both physical properties and chemical reactivity .

| Hazard Type | Expected Classification |

|---|---|

| Skin Corrosion/Irritation | Potentially corrosive |

| Eye Damage/Irritation | Potentially causes serious eye damage |

| Acute Toxicity (Oral) | Potentially harmful if swallowed |

| Specific Target Organ Toxicity | May cause respiratory irritation |

These classifications are based on the properties of similar chlorosulfonyl-containing compounds and should be considered when handling this material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume